molecular formula C23H17BrN2O B3574461 N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide

Cat. No.: B3574461
M. Wt: 417.3 g/mol
InChI Key: KBKVUJCGAWACLV-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry, primarily investigated for its potential in oncology and infectious disease research. In anticancer research, quinoline-4-carboxamide derivatives have been designed as potent inhibitors, with some analogues demonstrating selectivity for specific enzyme isoforms like HDAC3, a target relevant in hematologic cancers . These compounds can induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines . Furthermore, the quinoline-4-carboxamide core is a recognized pharmacophore in the development of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, which are crucial for targeting solid tumors such as those in non-small-cell lung and breast cancers . Beyond oncology, this chemical series has also shown promise in antimalarial drug discovery. Structural optimization of quinoline-4-carboxamides has yielded lead compounds with low nanomolar efficacy against Plasmodium falciparum by inhibiting the novel target, translation elongation factor 2 (PfEF2), which is essential for parasite protein synthesis . The compound can be synthesized via the Pfitzinger reaction, a well-established method starting from isatin and an appropriate acetophenone derivative . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O/c1-15-10-12-16(13-11-15)22-14-18(17-6-2-4-8-20(17)25-22)23(27)26-21-9-5-3-7-19(21)24/h2-14H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKVUJCGAWACLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated quinoline derivative with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the bromine position.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of quinoline-4-carboxamide derivatives, including N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide. The compound was identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with an EC50 value of 120 nM. This compound operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite .

Key Findings:

  • Efficacy : Compounds from this series exhibited excellent oral efficacy in P. berghei mouse models, with effective doses (ED90) below 1 mg/kg when administered orally over four days.
  • Selectivity : The compounds showed a high selectivity index (>100-fold) against human cell lines, indicating lower toxicity to host cells .

Anticancer Properties

The quinoline-4-carboxamide derivatives have also been explored for their anticancer potential. A notable study developed a series of derivatives that demonstrated significant inhibitory activity against various cancer cell lines. For instance, derivatives such as 2-phenylquinoline-4-carboxamide were synthesized and screened for their ability to inhibit cancer cell proliferation .

Case Study:

  • Inhibition of Kinases : In vitro studies indicated that certain derivatives could inhibit kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is often hyperactivated in gliomas. This inhibition correlated with reduced viability of glioblastoma cells and lower cytotoxicity towards non-cancerous cells .

Mechanistic Insights

The mechanism of action for this compound involves targeting specific proteins essential for cellular processes in both malaria and cancer cells.

Mechanism Target Effect
Inhibition of translation elongation factor 2PfEF2 (malaria)Disruption of protein synthesis
Inhibition of AKT signaling pathwayAKT2/PKBβ (cancer)Reduced cell proliferation

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromophenyl and p-tolyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to alkylamine-substituted analogs like 5a1 or morpholine derivatives .
  • Piperazine- and pyrrolidine-containing analogs (5a1 , 5a2 ) exhibit higher synthetic yields (59–65%) and purity (>98%), suggesting efficient coupling strategies for alkylamine substituents .

Variations in the Quinoline 2-Position Substituent

The 2-position of the quinoline core is critical for modulating electronic and steric interactions.

Compound Name 2-Position Substituent Yield (%) Melting Point (°C) Key Features
This compound p-Tolyl (4-methylphenyl) N/A N/A Methyl enhances electron density
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7) Pyridin-3-yl 19.8 215–216 Low yield; pyridine enables coordination
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) 2-Iodophenyl 60 N/A Iodine provides radiolabeling potential
N-(2-Chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide 3-Methoxyphenyl N/A N/A Methoxy improves solubility

Key Observations :

  • The p-tolyl group in the target compound balances lipophilicity and aromatic interactions, contrasting with electron-deficient pyridyl (7 ) or bulky naphthyl groups .
  • Halogenated aryl substituents (e.g., 2-iodophenyl in 31 ) are advantageous for radiopharmaceutical applications, whereas methoxy groups (as in ) enhance polarity .

Structural Analogs with Modified Cores

Some analogs replace the carboxamide with alternative functional groups or modify the quinoline scaffold.

Compound Name Structural Variation Key Features
N′-(E)-(2-Bromophenyl)methylene-2-phenylquinoline-4-carbohydrazide Carbohydrazide instead of carboxamide Hydrazide group may alter binding modes
N-(2-Bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide Dihydroquinoline core with oxo group Increased hydrogen-bonding capacity
2-[(2-Chlorophenyl)sulfanyl]-N-(2-phenylethyl)quinoline-4-carboxamide Sulfanyl linker Enhanced flexibility and sulfur-mediated interactions

Key Observations :

  • Replacing carboxamide with carbohydrazide (8 ) introduces additional hydrogen-bonding sites but may reduce metabolic stability .

Biological Activity

N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in antimalarial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its mechanism of action, which includes:

  • Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it may inhibit translation elongation factor 2 (PfEF2PfEF2), crucial for protein synthesis in Plasmodium falciparum .
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and may inhibit photosynthetic electron transport in certain microorganisms .

Antimalarial Activity

Recent studies have highlighted the antiplasmodial properties of quinoline derivatives, including this compound. Key findings include:

  • In Vitro Potency : The compound exhibited moderate potency against Plasmodium falciparum, with an EC50 value reported at around 120 nM .
  • Selectivity Index : It displayed a high selectivity index (>100-fold) against human cell lines, indicating a favorable safety profile .
  • Efficacy in Animal Models : In vivo studies using the P. berghei mouse model demonstrated excellent oral efficacy with effective doses (ED90) below 1 mg/kg .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. Some relevant findings include:

  • HDAC Inhibition : Compounds similar to this compound have been identified as selective inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression .
  • Cell Line Studies : In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines, showcasing their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeEC50 (nM)Selectivity IndexEfficacy (ED90 mg/kg)
Antimalarial120>100<1
AnticancerNot specifiedNot specifiedNot specified

Table 2: Structure-Activity Relationship (SAR)

Compound NameStructureActivity
This compoundStructureModerate antimalarial
DDD107498StructureHigh potency against malaria

Case Studies

  • Antimalarial Efficacy Study :
    • A study evaluated the efficacy of this compound in a controlled P. berghei infection model. The results indicated significant reduction in parasitemia levels compared to untreated controls.
  • Cancer Cell Line Screening :
    • A panel of cancer cell lines was treated with varying concentrations of the compound. Results showed dose-dependent cytotoxicity, particularly in breast and colon cancer cells.

Q & A

Q. What are the common synthetic routes for N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide?

The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted amines. A general procedure includes:

  • Reagents : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (dimethylformamide) with triethylamine (TEA) as a base.
  • Steps : (i) Activation of the carboxylic acid using HBTU, (ii) reaction with N-(2-bromophenyl)amine derivatives at 0°C, followed by stirring at room temperature for 12–24 hours .
  • Variants : Substituted acetylpyridines (e.g., 3-acetylpyridine) or naphthylamine derivatives can alter regioselectivity and yield (e.g., 19.8–72.3% yields reported for analogous compounds) .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with shifts indicative of bromophenyl and p-tolyl substituents .
  • Mass Spectrometry : ESI-MS (Electrospray Ionization Mass Spectrometry) to verify molecular weight (e.g., m/z values for analogous compounds: ~376–463) .
  • Melting Point Analysis : Used to assess purity (e.g., 215–262°C ranges for related quinoline-carboxamides) .

Q. What crystallographic methods are used to determine its structure?

  • X-ray Diffraction (XRD) : Single-crystal XRD is employed for absolute structural confirmation.
  • Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Data collection involves high-resolution detectors, with refinement accounting for twinning or disorder in crystal lattices .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like fibroblast activation protein (FAP) or cytochrome P450 (CYP450). For example, FAP inhibitors with quinoline-carboxamide scaffolds show IC₅₀ values <10 nM .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., bromine, p-tolyl) with anti-tubercular activity. Discrepancies between experimental and predicted pIC₅₀ values (e.g., ±0.26–0.42 log units) highlight limitations in parameter selection .

Q. What are the challenges in analyzing discrepancies between experimental and computational data?

  • Data Contradictions : For example, anti-tubercular activity predictions for quinoline-carboxamides may overestimate potency due to unaccounted solvation effects or protein flexibility .
  • Mitigation Strategies : Hybrid approaches combining molecular dynamics (MD) simulations and free-energy perturbation (FEP) improve accuracy. Cross-validation with enzyme inhibition assays (e.g., CYP2C9 binding studies) resolves ambiguities .

Q. How does structural modification influence its interaction with enzymes like FAP or CYP450?

  • Substituent Effects :
    • Bromine : Enhances halogen bonding with CYP2C9 active sites, altering metabolic stability .
    • p-Tolyl Group : Hydrophobic interactions with FAP's catalytic domain improve inhibitor selectivity (e.g., IC₅₀ = 8.5 nM for FAP-targeting analogues) .
  • Methodology : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding kinetics, while mutagenesis identifies critical residues (e.g., FAP Ser624) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide
Reactant of Route 2
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N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide

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